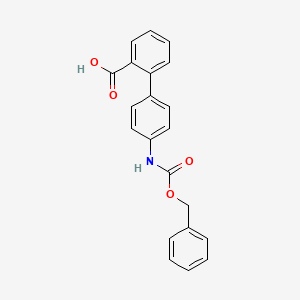
4-(2-Formylthiophen-4-yl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Formylthiophen-4-yl)phenol, 95% (4-FTP) is an organic compound with a molecular weight of 179.24 g/mol. It is a white crystalline solid with a melting point of 162-165°C and is soluble in most organic solvents. 4-FTP has a wide range of applications in various scientific fields, ranging from organic synthesis and catalysis to biochemistry and drug development. It is also used in the synthesis of various derivatives and has been studied in numerous scientific studies.
Mechanism of Action
The mechanism of action of 4-(2-Formylthiophen-4-yl)phenol, 95% is not fully understood. However, it is believed to be involved in the formation of reactive intermediates, which are then used to catalyze the formation of various heterocyclic compounds. It has also been suggested that 4-(2-Formylthiophen-4-yl)phenol, 95% acts as an electron-transfer catalyst, which is involved in the oxidation of various substrates.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Formylthiophen-4-yl)phenol, 95% are not yet fully understood. However, it has been shown to have some antioxidant activity, which could potentially be beneficial in the treatment of various diseases. In addition, 4-(2-Formylthiophen-4-yl)phenol, 95% has been shown to have some anti-inflammatory properties, which could be beneficial in the treatment of various inflammatory conditions.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-(2-Formylthiophen-4-yl)phenol, 95% in laboratory experiments is its low cost and availability. It is also relatively easy to synthesize and is not toxic, making it a safe and reliable reagent for use in various experiments. However, it is important to note that 4-(2-Formylthiophen-4-yl)phenol, 95% is not a very active catalyst and is not very efficient in the synthesis of certain compounds. Furthermore, it can be difficult to purify and can be unstable in certain conditions.
Future Directions
There are many potential future directions for research involving 4-(2-Formylthiophen-4-yl)phenol, 95%. These include further exploration of its biochemical and physiological effects, as well as its potential applications in the synthesis of various drugs and polymers. In addition, further research could be conducted on the mechanism of action of 4-(2-Formylthiophen-4-yl)phenol, 95% and its potential as an electron-transfer catalyst. Finally, research could be conducted on the optimization of the synthesis of 4-(2-Formylthiophen-4-yl)phenol, 95% and its use in various laboratory experiments.
Synthesis Methods
4-(2-Formylthiophen-4-yl)phenol, 95% can be synthesized from 2-formylthiophene, which is a sulfur heterocycle containing a formyl group. The synthesis of 4-(2-Formylthiophen-4-yl)phenol, 95% involves the reaction of 2-formylthiophene with a phenol in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out at a temperature of 100-110°C for a period of 1-2 hours. The product is then purified by recrystallization and the final product is obtained in the form of white crystals.
Scientific Research Applications
4-(2-Formylthiophen-4-yl)phenol, 95% is widely used in various scientific fields, ranging from organic synthesis and catalysis to biochemistry and drug development. It has been used as a catalyst in the synthesis of various derivatives and has been studied in numerous scientific studies. For example, 4-(2-Formylthiophen-4-yl)phenol, 95% has been used in the synthesis of various heterocyclic compounds, including pyridines, thiophenes, and thiazoles. It has also been used in the synthesis of various drugs, such as antifungal drugs, antibiotics, and anti-inflammatory agents. Furthermore, 4-(2-Formylthiophen-4-yl)phenol, 95% has been used in the synthesis of various polymers, such as polyethylene and polypropylene.
properties
IUPAC Name |
4-(4-hydroxyphenyl)thiophene-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2S/c12-6-11-5-9(7-14-11)8-1-3-10(13)4-2-8/h1-7,13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STRSAILPYLAJDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=C2)C=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10683464 |
Source


|
| Record name | 4-(4-Hydroxyphenyl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10683464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261959-41-4 |
Source


|
| Record name | 4-(4-Hydroxyphenyl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10683464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














